N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
説明
The compound N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological versatility. Its structure includes:
- Pyrazolo[3,4-d]pyrimidine core: A fused bicyclic system with inherent hydrogen-bonding capabilities.
- 1-Methyl group: Enhances metabolic stability by reducing oxidative deamination.
- 4-Morpholin-4-yl substituent: Improves solubility and serves as a hydrogen-bond acceptor.
This compound’s design optimizes both pharmacokinetic and pharmacodynamic properties, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity .
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O/c1-23-15-13(11-20-23)16(24-6-8-25-9-7-24)22-17(21-15)19-10-12-4-2-3-5-14(12)18/h2-5,11H,6-10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUUQSWXALWXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NCC3=CC=CC=C3Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine can be described as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 304.77 g/mol
- IUPAC Name : N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
This compound features a pyrazolopyrimidine core, which is known for its diverse pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine. For instance, a series of substituted compounds were evaluated for their efficacy against human adenovirus (HAdV). Notably, derivatives exhibited significant antiviral activity with selectivity indexes greater than 100, indicating low cytotoxicity while effectively inhibiting viral replication pathways. Compound 15 demonstrated an IC of 0.27 μM against HAdV with a CC of 156.8 μM, suggesting a promising therapeutic index .
Anticancer Activity
The pyrazolopyrimidine scaffold has been associated with anticancer properties. Research indicates that similar compounds can inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation. For example, the synthesis of methyl derivatives of pyrazolo[1,5-a]pyrimidines has led to the identification of AMPK inhibitors that show promise in cancer treatment .
The biological activity of N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine is believed to involve the inhibition of key enzymes or pathways critical for viral replication and cancer cell survival. Mechanistic studies suggest that such compounds may interfere with DNA replication processes in viruses and modulate metabolic pathways in cancer cells .
Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers assessed the antiviral effects of several derivatives related to N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine against HAdV. The study found that specific substitutions on the phenyl ring significantly enhanced antiviral potency while maintaining low cytotoxicity levels .
Study 2: Cancer Cell Line Inhibition
A series of experiments conducted on various cancer cell lines demonstrated that compounds derived from pyrazolo[3,4-d]pyrimidine exhibited potent growth inhibition. Notably, these compounds were shown to induce apoptosis in treated cells through modulation of apoptotic pathways .
Table 1: Biological Activity Summary
| Compound | Activity Type | IC (μM) | CC (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound 15 | Antiviral | 0.27 | 156.8 | >100 |
| Compound A | Anticancer | 0.5 | 100 | >200 |
| Compound B | Anticancer | 0.3 | 80 | >266.67 |
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| DNA Replication Inhibition | Compounds disrupt viral DNA synthesis pathways. |
| Apoptosis Induction | Induces programmed cell death in cancer cells. |
類似化合物との比較
Structural Features and Substitution Patterns
The table below highlights key structural differences between the target compound and analogs:
Key Findings from Comparative Studies
Role of Morpholine at Position 4 :
- The morpholine ring in the target compound enhances aqueous solubility compared to chloro (FE6, FEU) or pyridinyl (ALC17) substituents. This is critical for oral bioavailability .
- Morpholine’s oxygen atom may engage in hydrogen bonding with target proteins, improving binding affinity .
Impact of Halogen Substituents: The 2-chlorophenyl group in the target compound introduces steric hindrance and lipophilicity, favoring membrane permeability. FEU’s trifluoromethyl group enhances metabolic stability but may reduce solubility due to its strong electron-withdrawing effect .
Substituent Position Effects :
- The para-chloro in ’s analog vs. ortho-chloro in the target compound alters steric interactions. Ortho-substitution may restrict rotational freedom, optimizing binding pocket fit .
- ALC17’s pyridin-3-amine chain introduces basicity, which could affect ionization state and tissue distribution compared to morpholine .
Synthetic Methodologies :
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
